Cas no 2248352-55-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate)
2248352-55-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate
N.o CAS:2248352-55-6
MF:C15H13N3O6S
MW:363.345222234726
CID:6490101
PubChem ID:165731894
Update Time:2025-07-14
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- EN300-6518811
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate
- 2248352-55-6
-
- Inchi: 1S/C15H13N3O6S/c1-17-8-10(25(16,22)23)6-9(17)7-13(19)24-18-14(20)11-4-2-3-5-12(11)15(18)21/h2-6,8H,7H2,1H3,(H2,16,22,23)
- Chave InChI: XXLFJPGBXYPLMY-UHFFFAOYSA-N
- SMILES: S(C1=CN(C)C(=C1)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(N)(=O)=O
Propriedades Computadas
- Massa Exacta: 363.05250632g/mol
- Massa monoisotópica: 363.05250632g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 5
- Complexidade: 664
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.1
- Superfície polar topológica: 137Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518811-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate |
2248352-55-6 | 95.0% | 0.05g |
$972.0 | 2025-03-14 | |
| Enamine | EN300-6518811-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate |
2248352-55-6 | 95.0% | 0.1g |
$1019.0 | 2025-03-14 | |
| Enamine | EN300-6518811-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate |
2248352-55-6 | 95.0% | 0.25g |
$1065.0 | 2025-03-14 | |
| Enamine | EN300-6518811-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate |
2248352-55-6 | 95.0% | 0.5g |
$1111.0 | 2025-03-14 | |
| Enamine | EN300-6518811-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate |
2248352-55-6 | 95.0% | 1.0g |
$1157.0 | 2025-03-14 | |
| Enamine | EN300-6518811-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate |
2248352-55-6 | 95.0% | 2.5g |
$2268.0 | 2025-03-14 | |
| Enamine | EN300-6518811-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate |
2248352-55-6 | 95.0% | 5.0g |
$3355.0 | 2025-03-14 | |
| Enamine | EN300-6518811-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate |
2248352-55-6 | 95.0% | 10.0g |
$4974.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate Literatura Relacionada
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
2248352-55-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel